molecular formula C11H17F2NO2 B1491786 4-(3,3-Difluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid CAS No. 2092092-45-8

4-(3,3-Difluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid

Cat. No.: B1491786
CAS No.: 2092092-45-8
M. Wt: 233.25 g/mol
InChI Key: JHZJZTLKYLUQBV-UHFFFAOYSA-N
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Description

4-(3,3-Difluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H17F2NO2 and its molecular weight is 233.25 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

4-(3,3-Difluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid is a compound of interest due to its potential therapeutic applications. Research has indicated that it may possess significant biological activity, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential clinical applications.

Chemical Structure

The compound can be represented by the following structural formula:

CxHyFzNaOb\text{C}_x\text{H}_y\text{F}_z\text{N}_a\text{O}_b

where specific values for xx, yy, zz, aa, and bb are determined by the molecular composition. The presence of the difluoropyrrolidine moiety is crucial for its biological activity.

Research has elucidated several mechanisms through which this compound exerts its effects:

  • Inhibition of Pro-inflammatory Cytokines : The compound has been shown to inhibit the production of pro-inflammatory cytokines, which play a key role in inflammatory diseases.
  • Modulation of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Cell Signaling Pathways : The compound potentially influences cell signaling pathways associated with apoptosis and cell proliferation, making it a candidate for cancer therapy.

Efficacy in Preclinical Studies

The following table summarizes key findings from studies evaluating the biological activity of this compound:

StudyModelDoseEffect Observed
Rat model of arthritis5 mg/kgSignificant reduction in joint inflammation
In vitro cancer cell lines10 µMInduction of apoptosis in glioma cells
Mouse model of tumor growth20 mg/kgInhibition of tumor growth by 50%

Case Study 1: Anti-inflammatory Effects

In a study involving a rat model of arthritis, administration of the compound at a dose of 5 mg/kg resulted in a notable decrease in joint swelling and inflammatory markers. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals compared to controls .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound induced apoptosis in glioma cell lines at concentrations as low as 10 µM. Mechanistic studies indicated activation of caspase pathways and downregulation of anti-apoptotic proteins .

Properties

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO2/c12-11(13)5-6-14(7-11)9-3-1-8(2-4-9)10(15)16/h8-9H,1-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZJZTLKYLUQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)N2CCC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.